molecular formula C8H8Cl2O B2520799 (1R)-1-(2,4-dichlorophenyl)ethan-1-ol CAS No. 415679-40-2

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol

Cat. No.: B2520799
CAS No.: 415679-40-2
M. Wt: 191.05
InChI Key: KWZDYNBHZMQRLS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom, making it optically active. This compound is notable for its two chlorine atoms attached to the benzene ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol typically involves the reduction of (1R)-1-(2,4-dichlorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure.

Types of Reactions:

    Oxidation: this compound can be oxidized to (1R)-1-(2,4-dichlorophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of this compound can lead to the formation of (1R)-1-(2,4-dichlorophenyl)ethane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (1R)-1-(2,4-dichlorophenyl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: (1R)-1-(2,4-dichlorophenyl)ethanone

    Reduction: (1R)-1-(2,4-dichlorophenyl)ethane

    Substitution: (1R)-1-(2,4-dichlorophenyl)ethyl chloride

Scientific Research Applications

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways due to its chiral nature.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl group enhances its binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (1R)-1-(2,4-dichlorophenyl)ethanone
  • (1R)-1-(2,4-dichlorophenyl)ethane
  • (1R)-1-(2,4-dichlorophenyl)ethyl chloride

Comparison:

    (1R)-1-(2,4-dichlorophenyl)ethanone: This compound is the oxidized form of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol and lacks the hydroxyl group, making it less polar.

    (1R)-1-(2,4-dichlorophenyl)ethane: This fully reduced form is more hydrophobic and less reactive compared to this compound.

    (1R)-1-(2,4-dichlorophenyl)ethyl chloride: This compound, formed by substituting the hydroxyl group with a chloride, is more reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its balanced reactivity and polarity, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

(1R)-1-(2,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDYNBHZMQRLS-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415679-40-2
Record name 1-(2,4-Dichlorophenyl)ethanol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415679402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-DICHLOROPHENYL)ETHANOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32HZ82S7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.